2-Methyl-3-oxopropanoic acid
Overview
Description
2-Methyl-3-oxopropanoic acid, also known as methylmalonate semialdehyde, is an organic compound with the molecular formula C4H6O3. It is a derivative of propanoic acid and is characterized by the presence of a methyl group and a keto group on the second and third carbon atoms, respectively. This compound is an intermediate in the metabolism of valine and thymine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-3-oxopropanoic acid can be synthesized through various chemical reactions. One common method involves the oxidation of 2-methyl-3-hydroxypropanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation .
Industrial Production Methods: In an industrial setting, this compound is often produced through the fermentation of valine by specific strains of bacteria. The fermentation process is followed by extraction and purification steps to isolate the desired compound. This method is preferred due to its cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce 2-methyl-3-oxopropanoate.
Reduction: The compound can be reduced to 2-methyl-3-hydroxypropanoic acid using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the keto group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions, elevated temperatures.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Nucleophiles such as amines or alcohols, basic conditions.
Major Products:
Oxidation: 2-Methyl-3-oxopropanoate.
Reduction: 2-Methyl-3-hydroxypropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its role in the metabolism of valine and thymine, providing insights into metabolic pathways and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in metabolic disorders.
Industry: It is used in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methyl-3-oxopropanoic acid involves its role as an intermediate in metabolic pathways. It is converted to other metabolites through enzymatic reactions, influencing various biochemical processes. The compound interacts with enzymes such as methylmalonate-semialdehyde dehydrogenase, which catalyzes its conversion to other metabolites .
Comparison with Similar Compounds
Propanoic acid: The parent compound of 2-methyl-3-oxopropanoic acid.
2-Methyl-3-hydroxypropanoic acid: A reduced form of this compound.
2-Methyl-3-oxopropanoate: An oxidized form of this compound.
Uniqueness: this compound is unique due to its dual functional groups (methyl and keto) and its role as an intermediate in the metabolism of valine and thymine. This makes it a valuable compound for studying metabolic pathways and developing therapeutic applications .
Properties
IUPAC Name |
2-methyl-3-oxopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-3(2-5)4(6)7/h2-3H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKUMXABRRXHAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274265 | |
Record name | Methylmalonic acid semialdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Methyl-3-oxopropanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001172 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6236-08-4 | |
Record name | 2-Methyl-3-oxopropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6236-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylmalonaldehydic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006236084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylmalonic acid semialdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYLMALONALDEHYDIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/036CTC7X1V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Methyl-3-oxopropanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001172 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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